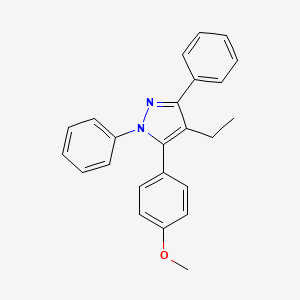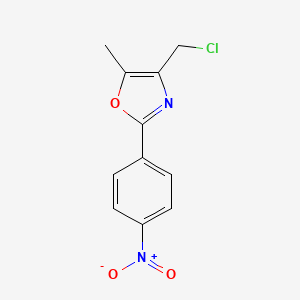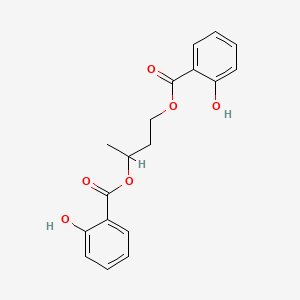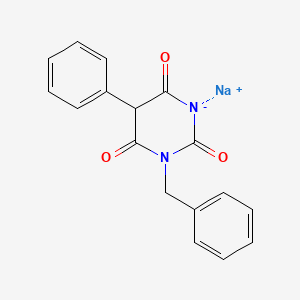
ACETYLCYANAMIDE SODIUM SALT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETYLCYANAMIDE SODIUM SALT is a chemical compound with the molecular formula C3H5N2NaO. It is a derivative of cyanoacetamide, where the hydrogen atom of the amide group is replaced by a sodium ion. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of ACETYLCYANAMIDE SODIUM SALT can be achieved through several synthetic routes. One common method involves the reaction of cyanoacetamide with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt of cyanoacetamide.
Another method involves the treatment of cyanoacetamide with sodium ethoxide in ethanol. This reaction is also carried out at room temperature and yields this compound as the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
ACETYLCYANAMIDE SODIUM SALT undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with aldehydes and ketones to form substituted cyanoacetamides.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: this compound can react with bidentate reagents to form heterocyclic compounds such as pyrroles, pyrazoles, and thiazoles.
Common Reagents and Conditions
Condensation Reactions: Typically carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with the reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).
Cyclization Reactions: These reactions often require heating and the use of catalysts such as triethylamine.
Major Products Formed
Condensation Reactions: Substituted cyanoacetamides.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Heterocyclic compounds such as pyrroles, pyrazoles, and thiazoles.
科学的研究の応用
ACETYLCYANAMIDE SODIUM SALT has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: N-Cyanoacetamide derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ACETYLCYANAMIDE SODIUM SALT involves its ability to act as a nucleophile in various chemical reactions. The cyano group and the amide group are key functional groups that participate in these reactions. The compound can form stable intermediates and transition states, facilitating the formation of complex molecules.
類似化合物との比較
Similar Compounds
Cyanoacetamide: The parent compound of ACETYLCYANAMIDE SODIUM SALT, which lacks the sodium ion.
N-Methylcyanoacetamide: A derivative where the hydrogen atom of the amide group is replaced by a methyl group.
N-Ethylcyanoacetamide: A derivative where the hydrogen atom of the amide group is replaced by an ethyl group.
Uniqueness
This compound is unique due to the presence of the sodium ion, which enhances its solubility in water and its reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
84946-07-6 |
|---|---|
分子式 |
C3HN2NaO3 |
分子量 |
136.04 g/mol |
IUPAC名 |
sodium;2-(cyanoamino)-2-oxoacetate |
InChI |
InChI=1S/C3H2N2O3.Na/c4-1-5-2(6)3(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 |
InChIキー |
IIGDTHKSCHFGEX-UHFFFAOYSA-M |
SMILES |
C(#N)NC(=O)C(=O)[O-].[Na+] |
正規SMILES |
C(#N)NC(=O)C(=O)[O-].[Na+] |
Key on ui other cas no. |
84946-07-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B1499228.png)




![N-[1-(3-Oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499241.png)
![N-[1-(6-Methyl-2-oxo-2H-pyran-4-yl)vinyl]acetamide](/img/structure/B1499242.png)







